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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of dipraglurant and amantadine, two
therapeutic agents investigated for the management of levodopa-induced dyskinesia (LID) in
Parkinson's disease (PD). The information presented herein is intended for a scientific
audience and is supported by experimental data from preclinical and clinical studies.

Introduction

Levodopa remains the cornerstone of symptomatic therapy for Parkinson's disease; however,
its long-term use is often complicated by the emergence of motor fluctuations and debilitating
levodopa-induced dyskinesia (LID).[1][2] LID is characterized by involuntary, choreiform, or
dystonic movements that can significantly impair a patient's quality of life.[1] The development
of effective treatments for LID is a critical unmet need in the management of advanced PD.
This guide focuses on two such agents: amantadine, an established treatment, and
dipraglurant, an investigational drug.

Amantadine, initially developed as an antiviral agent, was serendipitously found to possess
anti-parkinsonian properties.[3] It is a weak, non-competitive antagonist of the N-methyl-D-
aspartate (NMDA) receptor and is thought to modulate glutamatergic neurotransmission, which
is implicated in the pathophysiology of LID.[4] An extended-release formulation of amantadine
(Gocovri®) is approved for the treatment of dyskinesia in patients with Parkinson's disease
receiving levodopa-based therapy.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b607126?utm_src=pdf-interest
https://www.benchchem.com/product/b607126?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10695663/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6704371/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10695663/
https://www.benchchem.com/product/b607126?utm_src=pdf-body
https://www.neurology.org/doi/10.1212/WNL.50.5.1323
https://pubmed.ncbi.nlm.nih.gov/11391748/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Dipraglurant (ADX48621) is a novel, orally active, small molecule that acts as a negative
allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGIuR5). By selectively
inhibiting mGIuR5, dipraglurant aims to reduce the excessive glutamatergic signaling that
contributes to the development and expression of LID.

Mechanism of Action

The distinct mechanisms of action of amantadine and dipraglurant, both targeting the
glutamatergic system, are central to their therapeutic rationale in LID.

Amantadine: NMDA Receptor Antagonism

Amantadine's primary mechanism in treating LID is believed to be its antagonism of NMDA
receptors. In Parkinson's disease, the loss of dopaminergic neurons leads to overactivity of the
subthalamic nucleus and subsequent excessive glutamatergic transmission in the basal
ganglia. This glutamatergic hyperactivity, particularly at NMDA receptors on striatal medium
spiny neurons, is thought to be a key factor in the development of LID. By blocking the NMDA
receptor, amantadine reduces this excessive glutamatergic signaling, thereby alleviating
dyskinesia. The pharmacology of amantadine is complex, and it may also exert its effects
through other mechanisms, including altering dopamine release and reuptake.

Dipraglurant: mGIuR5 Negative Allosteric Modulation

Dipraglurant acts as a negative allosteric modulator of the mGIluR5 receptor. mGIuR5 is a G-
protein coupled receptor that is highly expressed in the striatum and other basal ganglia
structures. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. In
the context of LID, overstimulation of mGIuR5 by glutamate is thought to contribute to the
abnormal signaling that drives dyskinetic movements. As a NAM, dipraglurant does not
directly block the glutamate binding site but instead binds to a separate (allosteric) site on the
receptor, changing the receptor's conformation and reducing its response to glutamate. This
targeted modulation of mGIuRS5 is hypothesized to normalize the aberrant glutamatergic
signaling in the basal ganglia, thereby reducing dyskinesia without affecting the anti-
parkinsonian efficacy of levodopa.

Signaling Pathway Diagrams
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The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways
for amantadine and dipraglurant in the context of levodopa-induced dyskinesia.
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Figure 1: Proposed signaling pathway of amantadine in LID.
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Figure 2: Proposed signaling pathway of dipraglurant in LID.

Clinical Efficacy Data

The clinical development of dipraglurant and amantadine for LID has been evaluated in
several key clinical trials. The following tables summarize the quantitative efficacy data from

these studies.

Dipraglurant Clinical Trial Data
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Further analysis of the Phase lla data showed a statistically significant anti-dyskinetic effect

over the total 28-day treatment duration.
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Amantadine Extended-Release (Gocovri®) Clinical Trial
Data

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Ke
Trial Treatment  Primary y
» Phase N ; Efficacy Reference
Identifier Arms Endpoint
Results
Change o
Statistically
from o
o significant
baseline in )
N reduction
ADS-5102 Unified )
EASE LID o in UDysRS
(274mg) Dyskinesia
(NCTO0213 1] 121 ) total score
VS. Rating
6914) vs. placebo
Placebo Scale
(treatment
(UDysRS) _
difference:
total score
-7.9).
at week 12
Statistically
significant
Change )
reduction
ADS-5102 from )
o in UDysRS
EASE LID (274mg) baseline in
1] 75 total score
3 VS. UDysRS
vs. placebo
Placebo total score
(treatment
at week 12 )
difference:
-14.4).
340mg
dose
Change o
ADS-5102 significantl
from
(260mg, o y reduced
EASED baseline in
83 340mg, UDysRS
Study UDysRS
420mg) vs. score vs.
total score
Placebo placebo
at week 8
(27%
reduction).
EASE LID 1] 223 Gocovri Long-term Durable
2 (Open- (274mg) safety and reduction
label tolerability in motor
extension) complicatio
© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

ns
(dyskinesia
and OFF
time)
maintained
forupto 2

years.

Safety and Tolerability
Dipraglurant

In the Phase lla trial, dipraglurant was generally safe and well-tolerated. The most frequently
reported adverse events included dyskinesia, dizziness, nausea, and fatigue. Importantly, there
was no evidence of worsening of parkinsonian symptoms.

Amantadine Extended-Release

Common adverse events associated with amantadine extended-release include hallucinations,
peripheral edema, dizziness, dry mouth, and constipation. In clinical trials, these adverse
events led to a higher discontinuation rate compared to placebo.

Experimental Protocols

A general understanding of the clinical trial methodologies is crucial for interpreting the results.

Dipraglurant Phase lla Study (NCT01336088)

» Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter
study.

» Patient Population: Patients with Parkinson's disease experiencing moderate to severe
levodopa-induced dyskinesia.

« Intervention: Dose-escalation of dipraglurant (from 50 mg once daily to 100 mg three times
daily) or placebo over a 4-week period.

¢ Qutcome Measures:
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o Primary: Safety and tolerability assessed through adverse event recording, clinical
examinations, and laboratory tests.

o Secondary Efficacy: Modified Abnormal Involuntary Movement Scale (mAIMS), Unified
Parkinson's Disease Rating Scale (UPDRS), and patient diaries.

Amantadine Extended-Release EASE LID Study
(NCT02136914)

o Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

o Patient Population: Parkinson's disease patients treated with levodopa who experienced at
least 1 hour of troublesome dyskinesia per day with at least mild functional impact.

 Intervention: ADS-5102 (274 mg) or placebo administered orally once daily at bedtime for up
to 25 weeks.

e Outcome Measures:

o Primary Efficacy: Change from baseline to week 12 in the Unified Dyskinesia Rating Scale
(UDysRS) total score.

o Key Secondary: OFF time (the amount of time Parkinson's symptoms are not well-
controlled).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a clinical trial investigating a novel
treatment for levodopa-induced dyskinesia.
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Figure 3: Generalized clinical trial workflow for LID studies.
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Conclusion

Amantadine, particularly in its extended-release formulation, is a well-established and effective
treatment for levodopa-induced dyskinesia, demonstrating significant reductions in dyskinesia
and OFF time in Phase 11l clinical trials. Its mechanism of action is primarily attributed to NMDA
receptor antagonism.

Dipraglurant, a negative allosteric modulator of mGIuRS5, represents a novel and more
targeted approach to modulating the glutamatergic system. While its clinical development was
halted due to recruitment challenges and not efficacy or safety concerns, the Phase lla data
showed promising anti-dyskinetic effects without worsening parkinsonian symptoms.

For drug development professionals, the comparison of these two agents highlights the
therapeutic potential of targeting the glutamatergic system in LID. The clinical success of
amantadine validates this general approach, while the development of more selective agents
like dipraglurant underscores the ongoing effort to refine this strategy to improve efficacy and
minimize side effects. Further research into selective glutamate receptor modulators is
warranted to expand the therapeutic armamentarium for this challenging complication of
Parkinson's disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b607126#dipraglurant-versus-amantadine-for-
levodopa-induced-dyskinesia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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